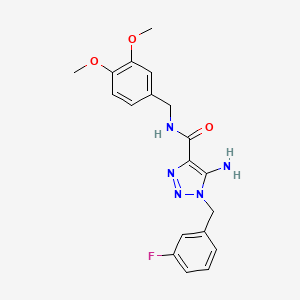

5-amino-N-(3,4-dimethoxybenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-N-(3,4-dimethoxybenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.399. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-amino-N-(3,4-dimethoxybenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,3-triazole with various benzyl derivatives under specific conditions. Recent advancements in microwave-assisted synthesis have improved the efficiency and yield of these compounds, allowing for the exploration of their biological activities more effectively .

Antiparasitic Properties

One of the most notable biological activities of this compound is its antiparasitic effect against Trypanosoma cruzi, the causative agent of Chagas disease. In a study involving phenotypic high-content screening against infected VERO cells, derivatives of the triazole core exhibited submicromolar activity (pEC50 > 6) and significant suppression of parasite burden in mouse models . This suggests that modifications to the triazole structure can enhance efficacy while maintaining selectivity over human cell lines.

Structure-Activity Relationships (SAR)

The SAR studies indicate that specific functional groups on the triazole scaffold are crucial for maintaining biological activity. For instance:

- Amino Group: The presence of an amino group is essential for activity; modifications that replace this group with less polar substituents resulted in loss of potency.

- Benzyl Substituents: The nature and position of benzyl substituents significantly influence the compound's lipophilicity and solubility, impacting oral bioavailability and overall efficacy .

Case Study 1: Optimization for Chagas Disease Treatment

A series of compounds based on the 5-amino-1,2,3-triazole scaffold were synthesized and screened for activity against T. cruzi. Compound 3 emerged as a lead candidate due to its favorable pharmacokinetic properties and low toxicity profile. It demonstrated a significant reduction in parasitemia in infected mice compared to controls .

Case Study 2: Toxicity Assessment

In assessing the safety profile of these compounds, researchers conducted Ames tests and hERG channel assays to evaluate mutagenicity and cardiotoxicity. The results indicated that certain derivatives showed minimal liability, making them suitable candidates for further development .

Data Tables

The following table summarizes key findings regarding the biological activity and structural characteristics of various derivatives:

| Compound ID | Activity (pEC50) | Selectivity Ratio (Cell Lines) | Notable Substituents |

|---|---|---|---|

| Compound 1 | >6 | >100-fold over VERO | 3-Fluorobenzyl |

| Compound 2 | >5.5 | >50-fold over HepG2 | 4-Methylbenzyl |

| Compound 3 | >6 | >100-fold over VERO | 3,4-Dimethoxybenzyl |

Wissenschaftliche Forschungsanwendungen

The compound exhibits significant biological activity attributed to its unique structural features. The triazole moiety is known for its ability to interact with various biological targets. Research has shown that derivatives of the 5-amino-1,2,3-triazole core demonstrate notable antiparasitic properties. For instance, studies have indicated that modifications to the compound can enhance its efficacy against Trypanosoma cruzi.

Antiparasitic Activity

A series of studies have focused on the compound's effectiveness against Trypanosoma cruzi. Notably:

- Activity Against Trypanosoma cruzi : The compound has shown submicromolar activity (pEC50 > 6) against the parasite in VERO cells. One of the most potent derivatives exhibited high ligand efficiency (LE = 0.35) and a selectivity ratio greater than 100-fold over VERO and HepG2 cells, indicating its potential as a lead compound for drug development against Chagas disease .

Structure-Activity Relationships (SAR)

The biological activity of 5-amino-N-(3,4-dimethoxybenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be significantly influenced by structural modifications:

- Critical Functional Groups : The presence of the amino group at the 5-position is essential for maintaining bioactive conformation. Substituting this group with other functional groups often results in a loss of activity.

- Triazole Ring Modifications : Alterations to the triazole ring structure can also lead to diminished biological activity, highlighting the importance of this core structure for efficacy .

Case Studies

Several case studies have documented the discovery and optimization of compounds within this class:

- Discovery and Optimization Study : A study published in PubMed focused on optimizing a series of 5-amino-1,2,3-triazole-4-carboxamides against Trypanosoma cruzi. The optimization process led to improved potency and metabolic stability while mitigating potential liabilities associated with drug safety .

- Phenotypic Screening : High-content screening methodologies were employed to identify promising candidates from a library of compounds based on the triazole scaffold. This approach allowed researchers to evaluate multiple derivatives' efficacy simultaneously against intracellular parasites .

Eigenschaften

IUPAC Name |

5-amino-N-[(3,4-dimethoxyphenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O3/c1-27-15-7-6-12(9-16(15)28-2)10-22-19(26)17-18(21)25(24-23-17)11-13-4-3-5-14(20)8-13/h3-9H,10-11,21H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPPSNUJSQRPMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.